molecular formula C11H15ClN2O B1379537 4-(Aminomethyl)-1-methyl-3,4-dihydro-2(1H)-quinolinone hydrochloride CAS No. 1354782-97-0

4-(Aminomethyl)-1-methyl-3,4-dihydro-2(1H)-quinolinone hydrochloride

Cat. No. B1379537
M. Wt: 226.7 g/mol
InChI Key: QNWKTCLWNJPHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are often used in the synthesis of various pharmaceuticals and complex organic molecules .


Synthesis Analysis

The synthesis of aminomethyl compounds often involves the reaction of an amine with a suitable electrophile. For example, the reaction of an amine with formaldehyde can yield an aminomethyl compound .


Chemical Reactions Analysis

Aminomethyl compounds can undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions. The specific reactions that a given aminomethyl compound can undergo will depend on its other functional groups .

Scientific Research Applications

Synthesis and Antibacterial Activity

One study highlighted the synthesis of pyranoquinoline derivatives through the reaction of 4-hydroxy-1-methyl-2(1H)-quinolinone with aromatic aldehydes and ethyl cyanoacetate. These compounds showed moderate effectiveness against both Gram-positive and Gram-negative bacteria, particularly against Pseudomonas aeruginosa, indicating their potential as antibacterial agents (Asghari, Ramezani, & Mohseni, 2014).

Farnesyl Protein Transferase Inhibition

Another notable research avenue for this compound class is its inhibition of farnesyl protein transferase, a critical enzyme involved in the post-translational modification of proteins related to cancer progression. The compound R115777, derived from the quinolinone framework, showed significant antitumor effects following oral administration in mice, demonstrating the scaffold's relevance in cancer therapy (Venet, End, & Angibaud, 2003).

Antioxidant Properties

Quinolinone derivatives have also been investigated for their antioxidant properties. Novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine compounds were synthesized and evaluated for their antioxidant activities. Some of these compounds exhibited higher antioxidant activities than standard antioxidants, suggesting their potential application in oxidative stress-related conditions (Hassan, Abdel‐kariem, & Ali, 2017).

Pharmacological Properties Review

The pharmacological properties of compounds containing the 3,4-dihydro-2(1H)-quinolinone moiety, including FDA-approved drugs such as cilostazol, carteolol, and aripiprazole, have been reviewed extensively. These compounds are noted for their diverse activities in both peripheral and central tissues, including phosphodiesterase inhibition, β-adrenergic receptor blocking, vasopressin receptor antagonism, and interactions with serotonin and dopamine receptors. This highlights the structural moiety's versatility in drug design and action (Meiring, Petzer, & Petzer, 2017).

Future Directions

The future directions for research on aminomethyl compounds are likely to involve the development of new synthetic methods and the exploration of new applications in pharmaceuticals and materials science .

properties

IUPAC Name

4-(aminomethyl)-1-methyl-3,4-dihydroquinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-13-10-5-3-2-4-9(10)8(7-12)6-11(13)14;/h2-5,8H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWKTCLWNJPHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C2=CC=CC=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-methyl-3,4-dihydro-2(1H)-quinolinone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Aminomethyl)-1-methyl-3,4-dihydro-2(1H)-quinolinone hydrochloride
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4-(Aminomethyl)-1-methyl-3,4-dihydro-2(1H)-quinolinone hydrochloride
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4-(Aminomethyl)-1-methyl-3,4-dihydro-2(1H)-quinolinone hydrochloride
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4-(Aminomethyl)-1-methyl-3,4-dihydro-2(1H)-quinolinone hydrochloride
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